Sinapaldehyde

Descripción general

Descripción

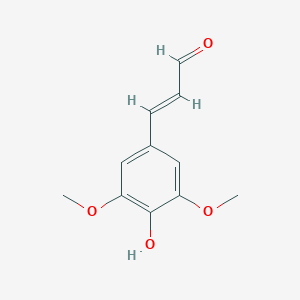

El sinapaldehído es un compuesto orgánico con la fórmula química HO(CH₃O)₂C₆H₂CH=CHCHO. Es un derivado del cinamaldehído, que presenta un grupo hidroxilo y dos grupos metoxi como sustituyentes. El sinapaldehído es un intermedio en la formación de alcohol sinapílico, un lignol que es un precursor importante de la lignina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sinapaldehído se puede sintetizar mediante la oxidación selectiva del alcohol sinapílico utilizando dimetilsulfóxido. Otro método implica la condensación de Knoevenagel de siringealdehído y acetaldehído en presencia de un catalizador .

Métodos de producción industrial: La producción industrial de sinapaldehído generalmente implica la biotransformación de ácidos fenilpropanoicos utilizando células enteras inmovilizadas de cepas de Escherichia coli modificadas genéticamente. Este método es respetuoso con el medio ambiente y ofrece alta estabilidad y cofactores regenerables .

Tipos de reacciones:

Oxidación: El sinapaldehído se puede oxidar para formar ácido sinápico.

Reducción: Se puede reducir a alcohol sinapílico por la acción de las enzimas deshidrogenasas.

Sustitución: El sinapaldehído puede sufrir reacciones de sustitución donde el grupo aldehído se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: La reducción generalmente se lleva a cabo utilizando borohidruro de sodio o hidrogenación catalítica.

Sustitución: Se pueden utilizar varios catalizadores y reactivos dependiendo del producto de sustitución deseado.

Principales productos formados:

Oxidación: Ácido sinápico

Reducción: Alcohol sinapílico

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El sinapaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos derivados de la lignina.

Biología: El sinapaldehído juega un papel en la biosíntesis de la lignina en las plantas, contribuyendo a la integridad estructural de las paredes celulares vegetales.

Medicina: Se ha estudiado por sus propiedades antiinflamatorias y antioxidantes.

Mecanismo De Acción

El sinapaldehído ejerce sus efectos a través de varios objetivos y vías moleculares:

Acción antiinflamatoria: Inhibe la producción de óxido nítrico y especies reactivas de oxígeno al suprimir la actividad de la ciclooxigenasa-2 (COX-2) y la sintasa de óxido nítrico inducible (iNOS).

Función biosintética: En las plantas, el sinapaldehído se reduce a alcohol sinapílico por la acción de las enzimas deshidrogenasas.

Compuestos similares:

Cinamaldehído: Similar en estructura pero carece de los grupos metoxi presentes en el sinapaldehído.

Aldehído coniferílico: Otro precursor de la lignina, similar al sinapaldehído pero con diferentes sustituyentes.

Siringealdehído: Estructura similar pero con un grupo metoxi adicional.

Singularidad del sinapaldehído: El sinapaldehído es único debido a su papel específico en la biosíntesis del alcohol sinapílico, un precursor importante de la lignina. Su estructura distintiva, que presenta un grupo hidroxilo y dos grupos metoxi, le permite participar en vías bioquímicas específicas que otros compuestos similares no pueden .

Comparación Con Compuestos Similares

Cinnamaldehyde: Similar in structure but lacks the methoxy groups present in sinapaldehyde.

Coniferyl Aldehyde: Another lignin precursor, similar to this compound but with different substituents.

Syringaldehyde: Similar structure but with an additional methoxy group.

Uniqueness of this compound: this compound is unique due to its specific role in the biosynthesis of sinapyl alcohol, a major precursor to lignin. Its distinct structure, featuring one hydroxy group and two methoxy groups, allows it to participate in specific biochemical pathways that other similar compounds do not .

Actividad Biológica

Sinapaldehyde, a phenolic compound derived from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound is a derivative of sinapic acid and is primarily found in mustard seeds, cruciferous vegetables, and certain fruits. Its chemical structure allows it to participate in various biochemical interactions, contributing to its biological effects.

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. One study focused on its effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, revealing that this compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. The findings are summarized in Table 1.

| Concentration (μM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 3 | 29 | 30 | 32 |

| 10 | 56 | 45 | 50 |

| 30 | 72 | 55 | 60 |

| 100 | 93 | 59 | 64 |

The results indicate a dose-dependent response where higher concentrations of this compound led to greater inhibition of inflammatory markers. Notably, at a concentration of 100 μM, this compound reduced NO production by up to 93% , demonstrating its potent anti-inflammatory capabilities .

This compound's anti-inflammatory effects are attributed to its ability to suppress reactive oxygen species (ROS) and inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Molecular docking studies have shown that this compound binds effectively to COX-2 with an IC50 value of 47.8 μM , indicating its potential as a selective inhibitor compared to standard drugs like celecoxib .

Additionally, this compound's antioxidant properties contribute to its anti-inflammatory effects by reducing oxidative stress within cells. The compound has been shown to scavenge free radicals effectively, with an IC50 value for DPPH radical scavenging activity reported at 172 μM .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Research involving human cancer cell lines has indicated that this compound can induce apoptosis and inhibit cell proliferation. For instance, in human colon adenocarcinoma (HT-29) cells, this compound exhibited significant anti-proliferative effects with IC50 values comparable to established chemotherapeutic agents .

The mechanisms behind these anticancer effects may involve modulation of signaling pathways associated with cell survival and apoptosis. This compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby shifting the balance toward cell death in cancerous cells .

Case Studies and Clinical Implications

While most research on this compound has been conducted in vitro or using animal models, the implications for clinical use are promising. Its ability to modulate inflammatory responses suggests potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

A recent case study highlighted the use of this compound in a dietary supplement aimed at reducing inflammation in patients with metabolic syndrome. Participants who consumed the supplement reported decreased levels of inflammatory markers alongside improvements in metabolic parameters .

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICDSOGTRCHMG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863340 | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-58-0 | |

| Record name | Sinapaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.